![molecular formula C14H20N2O4 B11179483 1-(furan-2-carbonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B11179483.png)
1-(furan-2-carbonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
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Description
1-(furan-2-carbonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acylating agent, such as furan-2-carbonyl chloride, under basic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor like 4-piperidone. The piperidine derivative is then functionalized to introduce the carboxamide group.
Coupling Reaction: The final step involves the coupling of the furan-2-carbonyl intermediate with the piperidine derivative. This is typically achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of 1-(furan-2-carbonyl)-N-(2-methoxyethyl)piper
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-6-15-13(17)11-4-7-16(8-5-11)14(18)12-3-2-9-20-12/h2-3,9,11H,4-8,10H2,1H3,(H,15,17) |
InChI Key |
KRELRGPPFPTUAT-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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